(2S,4S)-Benzyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate
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Overview
Description
(2S,4S)-Benzyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of fluorinated pyrrolidines This compound is characterized by the presence of a fluorine atom at the 4-position of the pyrrolidine ring, a benzyl group at the nitrogen atom, and a carbamoyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Benzyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 4-position of the pyrrolidine ring using a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Carbamoylation: The carbamoyl group is introduced at the 2-position through a reaction with a carbamoyl chloride or isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-Benzyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidines with various functional groups.
Scientific Research Applications
(2S,4S)-Benzyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4S)-Benzyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The benzyl and carbamoyl groups contribute to the compound’s overall stability and bioactivity. The exact molecular pathways and targets are still under investigation, but it is believed to modulate key biological processes through its unique structural features.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-2-carbamoyl-4-fluoropyrrolidine-1-carboxylate
- tert-butyl (2S,4S)-2-carbamoyl-4-fluoropyrrolidine-1-carboxylate
Uniqueness
(2S,4S)-Benzyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of the benzyl group, which distinguishes it from other similar compounds. This structural feature may enhance its bioactivity and specificity in various applications.
Properties
IUPAC Name |
benzyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3/c14-10-6-11(12(15)17)16(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSVVHQBHZWWSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)N)C(=O)OCC2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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